Product packaging for Onjisaponin F(Cat. No.:)

Onjisaponin F

Cat. No.: B1244437
M. Wt: 1589.7 g/mol
InChI Key: HDLNHPZHTNFCNP-JJEFWQELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Onjisaponin F is a triterpenoid saponin isolated from the root of the medicinal herb Polygala tenuifolia Willdenow . This natural product has been identified as a potent mucosal adjuvant, significantly enhancing serum and mucosal antibody responses when co-administered intranasally with vaccines such as influenza and diphtheria-pertussis-tetanus (DPT) in preclinical studies . Its adjuvant activity is characterized by low hemolytic activity, suggesting a favorable safety profile for research applications . Beyond immunology, this compound has demonstrated significant anti-inflammatory effects in models of viral pneumonia. Research shows it can protect against influenza A virus (H1N1) infection in mice by effectively attenuating the pulmonary inflammatory response . This action is associated with the suppression of key pro-inflammatory pathways; this compound reduces the levels of cytokines including interleukin (IL)-1β and tumor necrosis factor (TNF)-α, and inhibits the expression of proteins in the Raf/MEK/ERK and NF-κB pathways . These properties make it a valuable compound for investigating novel anti-inflammatory and immunomodulatory strategies. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H112O36 B1244437 Onjisaponin F

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNHPZHTNFCNP-JJEFWQELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H112O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Analytical Methodologies for Onjisaponin F

The isolation and purification of Onjisaponin F from its natural sources, primarily the roots of Polygala tenuifolia, involve a multi-step process that leverages both traditional and modern separation techniques.

Solvent-Based Extraction Approaches

The initial step in obtaining this compound is typically a solvent-based extraction from the powdered plant material. mdpi.com Hot water extraction is a common preliminary method. psu.edunih.gov Another frequently employed technique involves reflux extraction with aqueous ethanol (B145695), such as 75% ethanol. mdpi.com Following the initial extraction, the crude extract is often suspended in water and then partitioned with various organic solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate (B1210297), to separate compounds based on their solubility. mdpi.com

Chromatographic Purification Strategies

Following solvent extraction, a series of chromatographic techniques are essential for the purification of this compound. Column chromatography is a fundamental step, utilizing stationary phases like silica (B1680970) gel and Sephadex LH-20. researchgate.net

High-performance liquid chromatography (HPLC) is a critical tool for the fine purification of this compound. psu.edu Reverse-phase HPLC, often with a C18 column, is a widely used method. vulcanchem.comresearchgate.net The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like 0.1% formic acid. vulcanchem.comnih.gov Detection methods such as evaporative light scattering detection (ELSD) or diode array detection (DAD) are employed to monitor the separation. phytopurify.com In some protocols, specialized columns like hydroxyapatite (B223615) and Phenyl columns have been used in HPLC for the purification of onjisaponins, including this compound. psu.eduresearchgate.net

Table 1: HPLC Parameters for this compound Purification

Parameter Details
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/0.1% formic acid gradient (25% to 45% over 40 min)
Detection Evaporative Light Scattering (ELSD)

This table summarizes typical reverse-phase HPLC conditions for the purification of this compound.

Advanced Spectroscopic Characterization Methods

The structural elucidation of this compound relies heavily on sophisticated spectroscopic techniques, which provide detailed information about its molecular weight, formula, and complex three-dimensional structure.

Mass Spectrometry Applications

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern of this compound. Techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) are utilized for this purpose. vulcanchem.com In positive ion mode, the protonated molecule [M+H]⁺ is observed. vulcanchem.com The fragmentation pattern provides crucial information about the structure, revealing characteristic fragments that correspond to the loss of sugar moieties from the aglycone. vulcanchem.com

Table 2: Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio)
[M+H]⁺ 1589.7
Characteristic Fragments 1125.5491 (aglycone + 2 sugars), 567.1976 (aglycone)

This table presents key mass spectrometry peaks observed for this compound, which are vital for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural determination of this compound. phytopurify.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed. researchgate.nettandfonline.com

2D NMR experiments such as ¹H-¹H COSY, TOCSY, HSQC, and HMBC are crucial for assembling the complex structure. researchgate.nettandfonline.com These experiments help to establish the connectivity of protons and carbons within the aglycone and the sugar moieties, as well as the sequence and linkage points of the sugars in the oligosaccharide chains. tandfonline.com The stereochemistry of the molecule, which has numerous stereocenters, is determined by analyzing NMR coupling constants. vulcanchem.com

Quantitative Analysis and Quality Control Approaches

To ensure the consistency and quality of extracts containing this compound, reliable quantitative analysis methods are necessary. High-performance liquid chromatography (HPLC) is the most common technique for the quantitative determination of this compound and other related saponins (B1172615). researchgate.netphytopurify.com

For quality control purposes, HPLC methods are developed and validated to accurately measure the content of specific marker compounds, including this compound, in raw materials and finished products. nih.gov These analytical methods often employ a C18 column with a mobile phase of acetonitrile and water, and detection is typically carried out using DAD or ELSD. phytopurify.com The development of robust analytical methods is essential for the standardization of herbal extracts containing this compound.

Compound Names Mentioned:

Onjisaponin A

Onjisaponin E

this compound

Onjisaponin G

Onjisaponin Z

Tenuifolin (B1142182)

β-amyrin

3,4,5-trimethoxycinnamoyl group

Oleanolic acid

Xylose

Rhamnose

Glucose

Cholera toxin B subunit (CTB)

Pinellic acid

Soyasaponin Ab

Monomethoxy cinnamic acid

Trimethoxy cinnamic acid

Acetic acid

Benzoic acid

Phenylpropenoic acid

Licorice

Ginger

Wheat

Black bean

Bile

Rice

Honey

Polygalasaponin XXXI

Presenegenin (B1259462)

Sibiricaxanthone A

1,2,3,6,7-Pentamethoxyxanthone

Sibiricose A1

Arillanin A

Telephiose C

Telephiose A

Tenuifoliose J

Tenuifoliose H

Tenuifoliose A

Bernardioside A

sibiricaxanthone B

Polygalic Acid

Onjisaponin O

Sibiricose A6

Senegin II

Sibiricose A5

Apiose

3,6′-disinapoyl sucrose (B13894)

Harman

Noharman

N9-formylharman

1-butoxycarbonyl-β-carboline

one-ethoxycarbonyl-β-carboline

Onjisaponin B

Rutin

Quercitrin

Quercetin

Bisdemethoxycurcumin

Demethoxycurcumin

Curcumin

E-onjisaponin H

Z-onjisaponin

desaylsenegasaponin b

desaylsenegasaponin c

polygalasaponin XXVIII

desaylsenegasaponin III

polygalasaponin XXXII

Z-onjisaponin A

(E)-p-methoxycinnamic acid

tenuifolin

Onjisaponin TG

Onjisaponin J

Onjisaponin Fg

sibiricose A3

β-sitosterol

daucosterol (B1680990)

taraxasterol (B1681928) acetate

stigmasterol (B192456)

ψ-taraxasterol

(6′-O-palmitoyl)-sitosterol-3-O-β-D-glucoside

Phillyrin

β-pinene

camphene (B42988)

myrcene (B1677589)

α-pinene

α-terpineol

p-cymene (B1678584)

limonene (B3431351)

Forsythin

Mangiferin

High-Performance Liquid Chromatography with Various Detection Methods (e.g., DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of saponins due to its high resolution and sensitivity. mdpi.com For compounds like this compound, which lack a strong chromophore for UV detection, alternative detection methods are often employed.

Diode-Array Detection (DAD): While not ideal for all saponins, HPLC-DAD can be used for the analysis of this compound. phytopurify.commdpi.com This method allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can be useful for fingerprinting complex extracts and for the quantification of compounds that do exhibit some UV absorbance. mdpi.com

Evaporative Light Scattering Detection (ELSD): ELSD is a more universal detection method for saponins, including this compound, as it does not rely on the chromophoric properties of the analyte. mdpi.com The detector measures the light scattered by the analyte particles after the mobile phase has been evaporated. This makes it particularly suitable for the quantitative analysis of saponins. mdpi.com A common application involves using a C18 column with a gradient mobile phase, such as acetonitrile and water containing a modifier like formic acid, to achieve separation. vulcanchem.com

Table 1: HPLC-ELSD Method for Saponin (B1150181) Analysis

Parameter Condition
Column C₁₈ (250 × 4.6 mm, 5 µm) vulcanchem.com
Mobile Phase Acetonitrile/0.1% formic acid gradient (e.g., 25% to 45% acetonitrile over 40 minutes) vulcanchem.com

| Detector | Evaporative Light Scattering Detector (ELSD) vulcanchem.commdpi.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) in Metabolomics

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) has emerged as a powerful tool for the comprehensive analysis of complex mixtures, such as those found in plant extracts. plos.orgnih.gov This technique offers higher resolution, shorter analysis times, and the ability to obtain accurate mass measurements, which is invaluable for the identification and structural elucidation of compounds like this compound. plos.orgnih.gov

In the context of metabolomics, UPLC/Q-TOF MS is used to identify and quantify a wide range of metabolites in a given sample. nih.govresearchgate.netnih.gov This approach has been successfully applied to the study of Polygala tenuifolia, allowing for the identification of numerous compounds, including this compound, and the investigation of their distribution in different parts of the plant. plos.orgnih.gov The high-resolution mass spectrometry data provides the elemental composition of the molecules and their fragments, which is crucial for distinguishing between structurally similar saponins. vulcanchem.com For instance, a study using UPLC/Q-TOF MS on P. tenuifolia identified 25 different compounds, including seven triterpene saponins. plos.orgnih.gov

Table 2: UPLC/Q-TOF MS Analysis of Polygala tenuifolia

Analytical Technique Application Key Findings
UPLC/Q-TOF MS Metabolomic analysis of P. tenuifolia roots, stems, leaves, and seeds. plos.orgnih.gov Identified 25 compounds, including 7 triterpenoid (B12794562) saponins, and revealed significant differences in their distribution across different plant tissues. plos.orgnih.gov

| UPLC/Q-TOF MS | Investigation of the effect of growth year on the quality of P. tenuifolia. researchgate.netnih.gov | Showed that the content of secondary metabolites, including certain onjisaponins, increased with the age of the plant. researchgate.netnih.gov |

The fragmentation patterns observed in the MS/MS spectra are particularly informative. For this compound, characteristic fragments can be observed that correspond to the loss of sugar moieties and the aglycone core, aiding in its definitive identification. vulcanchem.com

Biosynthesis and Metabolic Pathways of Onjisaponin F

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of all triterpenoid saponins (B1172615), including Onjisaponin F, starts from basic five-carbon precursors that are assembled into a thirty-carbon backbone, which is then cyclized and decorated.

The fundamental building blocks for triterpenoid saponins are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). researchgate.netmdpi.comnih.gov Plants synthesize these C5 units through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.netnih.govfrontiersin.org For triterpenoid saponin synthesis in Polygala tenuifolia, the MVA pathway is considered to be of greater importance. plos.orgplos.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA. researchgate.net This process involves a series of enzymatic reactions catalyzed by key enzymes such as Acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). mdpi.comnih.gov HMGR is a critical rate-limiting enzyme in this pathway, and its gene (PtHMGR) has been cloned from P. tenuifolia and is predominantly expressed in the roots, which correlates with the high accumulation of saponins in this tissue. researchgate.netplos.org The resulting mevalonic acid is then converted to IPP and DMAPP through the actions of several kinases and a decarboxylase. nih.govfrontiersin.org

The C5 units (IPP and DMAPP) are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon, squalene. mdpi.complos.org Squalene is subsequently oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). plos.orgmdpi.com

The formation of 2,3-oxidosqualene represents a crucial branching point in metabolism. mdpi.compnas.org This substrate can be directed either towards the synthesis of primary metabolites like phytosterols (B1254722) (via cycloartenol (B190886) synthase) or towards the vast array of secondary metabolites, the triterpenoids. pnas.orgpnas.org For this compound, the pathway proceeds via the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. thieme-connect.comoup.com This reaction is the first committed step in the biosynthesis of oleanane-type saponins and is catalyzed by the enzyme β-amyrin synthase (β-AS), a type of oxidosqualene cyclase (OSC). plos.orgoup.commdpi.com The expression of the gene for β-AS, along with SQS and SQE, has been shown to be highly correlated with the accumulation of triterpenoid saponins in P. tenuifolia. plos.org

Elucidation of Specific Biosynthetic Steps for this compound

Following the formation of the initial β-amyrin scaffold, a series of tailoring reactions occur to produce the final, structurally complex this compound. These modifications are responsible for the compound's significant chemodiversity and biological activity.

The β-amyrin core undergoes extensive oxidative modifications, which are predominantly catalyzed by a diverse family of enzymes known as cytochrome P450-dependent monooxygenases (P450s or CYPs). oup.combeilstein-journals.org These enzymes introduce hydroxyl groups at specific positions on the triterpenoid backbone, a process critical for creating the final aglycone (sapogenin). beilstein-journals.org

The proposed biosynthetic route involves the conversion of β-amyrin into the polyhydroxylated aglycone, tenuigenin (B1681735). thieme-connect.comthieme-connect.com A key intermediate in this process is oleanolic acid. jst.go.jpresearchgate.net The conversion of β-amyrin to oleanolic acid is achieved through a three-step oxidation of the methyl group at the C-28 position, a reaction catalyzed in P. tenuifolia by the P450 enzyme CYP716A249. jst.go.jpfrontiersin.org While the complete sequence of subsequent hydroxylations to transform oleanolic acid into tenuigenin is not fully elucidated, it involves multiple P450-catalyzed reactions at various positions on the oleanane (B1240867) skeleton. The identification of numerous candidate P450 genes from P. tenuifolia transcriptome analyses supports the complexity of this process. thieme-connect.com

Once the tenuigenin aglycone is formed, it is decorated with sugar chains in a process known as glycosylation. This is carried out by enzymes called UDP-glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor (e.g., UDP-glucose) to the aglycone. oup.com This process often occurs in a stepwise fashion, where different UGTs sequentially add specific sugars to build the final oligosaccharide chain. researchgate.net

The general mechanism of glycosylation involves the synthesis and processing of glycans in the endoplasmic reticulum and Golgi apparatus. wikipedia.orgthermofisher.com In P. tenuifolia, transcriptome studies have identified numerous putative UGT genes that are likely involved in saponin biosynthesis. thieme-connect.comoup.com The specific UGTs responsible for attaching the precise sequence of sugars found in this compound are the subject of ongoing research, but their collective action results in the attachment of a complex sugar chain to the tenuigenin core.

The final step in the biosynthesis of this compound is the esterification of the sugar chain with an acyl group. Specifically, this compound is characterized by the presence of a (E)-3,4,5-trimethoxycinnamoyl group attached to one of the sugar residues. dntb.gov.uanih.gov This reaction is catalyzed by an acyltransferase, which transfers the cinnamoyl group from an activated donor, such as a CoA-thioester, to a hydroxyl group on the oligosaccharide. The attachment of this cinnamoyl ester is considered a critical step, as it has been shown in related saponins to be important for biological activity. frontiersin.org The complexity of this final modification presents a significant challenge for the chemical synthesis of these molecules. nii.ac.jp

Table of Mentioned Compounds

Gene Discovery and Enzymatic Research in Biosynthesis

The biosynthesis of this compound, an oleanane-type triterpenoid saponin from Polygala tenuifolia, is a multi-step process involving the coordinated action of several enzyme families. Research has focused on identifying and characterizing the genes encoding these enzymes to understand the complete pathway. The proposed biosynthetic route begins with the cyclization of a linear precursor into a pentacyclic triterpene backbone, followed by a series of oxidative modifications and, finally, the attachment of sugar chains. thieme-connect.comnih.gov

Identification and Characterization of Oxidosqualene Cyclases (OSCs), notably β-Amyrin Synthase (β-AS)

The formation of the core triterpenoid skeleton of this compound is a critical branching point from primary metabolism. This step is catalyzed by Oxidosqualene Cyclases (OSCs). In the biosynthesis of oleanane-type saponins, the key OSC is β-Amyrin Synthase (β-AS). nih.govpakbs.org This enzyme directs the cyclization of 2,3-oxidosqualene, a shared precursor for both phytosterols and triterpenoids, toward the formation of β-amyrin, the foundational structure for a vast array of saponins. mdpi.comnih.gov

Intensive research on Polygala tenuifolia has led to the successful isolation and characterization of the gene encoding this pivotal enzyme. A full-length cDNA for β-AS, designated PtBS, was isolated from the roots of the plant. nih.gov Functional verification was achieved by expressing the PtBS gene in a yeast mutant (GIL77) deficient in triterpenoid synthase activity. The yeast successfully produced β-amyrin as the sole product, confirming the enzyme's specific function. nih.gov Subsequent quantitative real-time PCR (qRT-PCR) analysis revealed that the transcripts for PtBS were most abundant in the plant's roots, which correlates with the primary site of onjisaponin accumulation, solidifying the role of PtBS as the enzyme catalyzing the first committed step in Onjisaponin biosynthesis. nih.govplos.org

Table 1: Characteristics of Identified β-Amyrin Synthase (PtBS) from Polygala tenuifolia
CharacteristicFindingReference
Gene DesignationPtBS nih.gov
Source OrganismPolygala tenuifolia Willd. nih.gov
Reading Frame Length2,289 base pairs nih.gov
Encoded Protein Size763 amino acids nih.gov
Predicted Molecular Weight87.353 kDa nih.gov
Sequence Identity85-87% identity to known β-amyrin synthases nih.gov
Confirmed FunctionCatalyzes the cyclization of 2,3-oxidosqualene to β-amyrin nih.gov
Tissue-Specific ExpressionHighest transcript levels in roots nih.govplos.org

Role of Cytochrome P450 Monooxygenases (CYPs) in Functionalization

Following the creation of the β-amyrin backbone, a series of complex functionalizations occur, primarily through oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.gov These heme-thiolate enzymes are crucial for introducing structural diversity into the triterpenoid scaffold, which is a prerequisite for the varied biological activities of the resulting saponins. ebi.ac.ukfrontiersin.org

Transcriptomic and genomic analyses of P. tenuifolia have unveiled a large number of putative CYP genes. Initial RNA-sequencing efforts identified dozens of candidate CYP450 unigenes that were predominantly expressed in the roots, the main site of saponin synthesis. thieme-connect.com A more recent genome assembly project expanded this number significantly, identifying 248 P450 genes. nih.gov

A key breakthrough in understanding this functionalization process was the characterization of CYP716A249 from P. tenuifolia. jst.go.jp This enzyme was identified as a β-amyrin C-28 oxidase. Through co-expression studies in yeast with β-amyrin synthase, it was demonstrated that CYP716A249 catalyzes the oxidation of β-amyrin at the C-28 position to form oleanolic acid. jst.go.jpjst.go.jp Oleanolic acid is a known critical intermediate in the biosynthesis of many polygala saponins, including this compound. nih.govosaka-u.ac.jp The CYP716 family of enzymes is frequently implicated in the oxidation of triterpene backbones in various plant species. frontiersin.orgfrontiersin.org

Table 2: Characterized and Putative Cytochrome P450s (CYPs) in Polygala tenuifolia Saponin Biosynthesis
Enzyme/GeneFamily/ClanProposed FunctionMethod of IdentificationReference
CYP716A249CYP716β-amyrin C-28 oxidase (forms oleanolic acid)Heterologous expression in yeast jst.go.jpjst.go.jp
43 Putative CYPsVariousInvolvement in oleanolic acid biosynthesisTranscriptome analysis (RNA-seq) thieme-connect.com
248 P450 genesVariousGeneral triterpenoid saponin backbone oxidationGenome assembly and annotation nih.gov

Function of UDP Glycosyltransferases (UGTs) in Sugar Moiety Attachment

The final and defining stage of this compound biosynthesis is glycosylation, where sugar moieties are attached to the oxidized triterpenoid backbone (sapogenin). This process is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov UGTs transfer a sugar residue from an activated donor molecule, typically a UDP-sugar, to the aglycone, thereby increasing its solubility and modifying its biological activity. nih.govmongoliajol.infofrontiersin.org

The structural complexity of this compound, with its specific sugar chains, suggests the involvement of multiple, highly specific UGTs. Large-scale sequencing efforts in P. tenuifolia have provided a foundational list of candidates for these roles. An early transcriptomic study identified 26 putative UGT unigenes, thieme-connect.com while a comprehensive genome analysis later revealed the presence of 152 UGT genes. nih.gov To narrow down this extensive list, researchers have employed co-expression analysis, examining which UGT genes show expression patterns similar to that of the core pathway gene, PtβAS3. nih.gov While the precise UGTs responsible for the specific glycosylation steps leading to this compound have yet to be functionally confirmed, these genomic and transcriptomic datasets provide a critical resource for future characterization studies.

Expression Analysis of Key Biosynthetic Genes (e.g., SQS, SQE)

The rate of this compound biosynthesis is regulated by the expression levels of key genes not only in the later stages but also in the early steps of the pathway. Squalene synthase (SQS) and squalene epoxidase (SQE) are two such critical upstream enzymes. SQS catalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules to form squalene, and SQE subsequently converts squalene into 2,3-oxidosqualene, the substrate for β-AS. mdpi.complos.org

Studies comparing different tissues of P. tenuifolia have demonstrated a strong link between the expression of these genes and the accumulation of triterpenoid saponins. plos.orgnih.gov Quantitative RT-PCR analyses have consistently shown that the mRNA levels of SQS, SQE, and β-AS are significantly higher in the roots compared to the stems, leaves, or seeds. plos.orgjst.go.jpnih.gov This tissue-specific expression profile correlates directly with the concentration of triterpenoid saponins, which are predominantly found in the roots. plos.org This strong correlation underscores the crucial regulatory role these enzymes play in controlling the metabolic flux towards saponin production. plos.orgjst.go.jpnih.gov Furthermore, the expression of genes like SQS can be induced by elicitors such as methyl jasmonate (MeJA), indicating that saponin biosynthesis is integrated into the plant's broader defense and signaling networks. mdpi.com

Table 3: Correlation Between Gene Expression and Triterpenoid Saponin Content in P. tenuifolia Tissues
GeneEnzymeCorrelation Coefficient with Saponin ContentReference
SQSSqualene SynthaseHigh plos.orgnih.gov
SQESqualene EpoxidaseHigh plos.orgnih.gov
β-ASβ-Amyrin SynthaseHigh plos.orgnih.gov

Biotechnological Approaches for this compound Production

The low abundance of this compound in its natural source and the challenges of chemical synthesis have spurred the development of biotechnological production platforms. These approaches aim to harness the biosynthetic power of the identified genes by introducing them into well-characterized model organisms. nih.govosaka-u.ac.jp

Pathway Reconstruction and Heterologous Expression in Model Systems (e.g., Yeast, Nicotiana benthamiana)

Reconstructing the this compound biosynthetic pathway in heterologous hosts offers a promising and sustainable alternative for its production. osaka-u.ac.jp The baker's yeast, Saccharomyces cerevisiae, and the tobacco plant, Nicotiana benthamiana, have emerged as two leading platforms for this purpose. nih.govmdpi.com Oleanolic acid, the C-28 oxidized product of β-amyrin, is a direct precursor to this compound and a primary target for heterologous production. nih.govfrontiersin.orgresearchgate.net

Yeast (Saccharomyces cerevisiae) : Yeast is an ideal host as it naturally synthesizes the universal triterpenoid precursor, 2,3-oxidosqualene. frontiersin.org Researchers have successfully engineered yeast to produce key intermediates of the this compound pathway.

Expression of the P. tenuifolia β-amyrin synthase (PtBS) gene alone in yeast resulted in the efficient conversion of endogenous 2,3-oxidosqualene into β-amyrin. nih.gov

By taking this a step further and co-expressing both PtBS and the β-amyrin C-28 oxidase gene (CYP716A249), scientists successfully reconstructed the two-step pathway to produce oleanolic acid in yeast. jst.go.jpjst.go.jp

Nicotiana benthamiana : This plant is widely used for rapid and scalable transient expression of proteins via a technique called agroinfiltration. nih.govresearchgate.net This system allows for the simple co-expression of multiple genes by infiltrating leaves with a mixture of Agrobacterium strains, each carrying a different biosynthetic gene. nih.govfrontiersin.org

The pathway to produce oleanolic acid has been successfully reconstituted in N. benthamiana by co-expressing a β-amyrin synthase and a CYP716-family C-28 oxidase. nih.govresearchgate.net

Production yields have been significantly enhanced by optimizing the system. For instance, co-expressing an additional NADPH-cytochrome P450 reductase (CPR) was shown to improve the efficiency of the heterologous CYP enzyme by ensuring an adequate supply of reducing equivalents. nih.govfrontiersin.org

These synthetic biology efforts have successfully established a proof-of-concept for producing key precursors of this compound. Future work will focus on introducing the downstream UGTs to complete the pathway and produce the final glycosylated compound.

Table 4: Summary of Heterologous Systems for this compound Precursor Production
Host SystemGenes ExpressedProduct(s) ObtainedReference
Saccharomyces cerevisiae (yeast)P. tenuifolia β-amyrin synthase (PtBS)β-Amyrin nih.gov
Saccharomyces cerevisiae (yeast)P. tenuifolia β-amyrin synthase (PtBS) + P. tenuifolia CYP716A249Oleanolic Acid jst.go.jpjst.go.jp
Nicotiana benthamianaβ-amyrin synthase + CYP716A family oxidaseβ-Amyrin, Oleanolic Acid nih.govresearchgate.netresearchgate.net
Nicotiana benthamianaβ-amyrin synthase + CYP716A family oxidase + NADPH-cytochrome P450 reductase (CPR)Enhanced Oleanolic Acid nih.govfrontiersin.org

Metabolic Engineering Strategies for Enhanced Production

The complex structure and low abundance of this compound in its natural source, Polygala tenuifolia, present significant challenges for its large-scale production. researchgate.net Consequently, metabolic engineering in heterologous hosts has emerged as a promising alternative for sustainable and high-yield synthesis. Research has primarily focused on reconstructing the biosynthetic pathway in microbial and plant chassis, with an emphasis on optimizing the production of key precursors, particularly oleanolic acid. researchgate.netfrontiersin.orgresearchgate.net

Heterologous Production Platforms

Nicotiana benthamiana, a relative of the tobacco plant, has been identified as a highly effective production platform. frontiersin.orgresearchgate.net Its cells naturally contain a rich pool of precursor molecules (e.g., acetyl-CoA) and essential enzyme cofactors derived from primary metabolism, creating an optimal environment for expressing plant-derived biosynthetic enzymes. frontiersin.orgosaka-u.ac.jp Furthermore, transient expression in N. benthamiana via agroinfiltration is a rapid, flexible, and scalable method for co-expressing multiple genes required for a complex pathway. researchgate.net Engineered yeast, specifically Saccharomyces cerevisiae, is another widely used host for producing triterpenoid precursors, as it naturally produces the universal C-30 precursor, 2,3-oxidosqualene. researchgate.netnih.gov

Engineering for Enhanced Precursor Supply

A critical bottleneck in triterpenoid biosynthesis is the limited supply of the initial precursors. Metabolic engineering efforts have targeted the upstream mevalonate (MVA) pathway to increase the carbon flux towards 2,3-oxidosqualene, the substrate for β-amyrin synthase.

Overexpression of HMG-CoA Reductase (HMGR) : HMGR is a rate-limiting enzyme in the MVA pathway. Studies have shown that co-expressing a truncated, stabilized mutant of the Arabidopsis thaliana HMGR1 catalytic domain (AtHMGR1cd-S577A) in N. benthamiana significantly boosts the production of downstream triterpenoids. frontiersin.org This strategy effectively channels more metabolic resources into the biosynthesis of β-amyrin and its derivatives. frontiersin.orgnih.gov

Optimization of Core Biosynthetic Enzymes

The efficiency of the core enzymes that convert β-amyrin into the this compound backbone is crucial for high yields. Protein engineering and optimization of the cellular environment are key strategies.

Engineering Cytochrome P450s (CYPs) : The three-step C-28 oxidation of β-amyrin to oleanolic acid is catalyzed by a cytochrome P450 monooxygenase from the CYP716A subfamily. nih.gov To improve efficiency, researchers have engineered these enzymes. For instance, a mutant version of the Medicago truncatula enzyme, CYP716A12 (D122Q), demonstrated improved catalytic activity and higher product yield for oleanolic acid when expressed in a heterologous host. researchgate.netfrontiersin.orgresearchgate.net

Co-expression of Cytochrome P450 Reductases (CPRs) : CYPs require an electron-donating partner protein, a CPR, to function. frontiersin.orgnih.gov The native CPRs within a heterologous host are often not sufficient or compatible partners for optimal performance of the introduced plant CYPs. frontiersin.org Research has demonstrated that co-expressing a compatible CPR, such as LjCPR2 from Lotus japonicus, alongside the CYP enzymes can dramatically enhance product yields. frontiersin.orgnih.gov This proper pairing is critical for creating an optimal microenvironment for the CYP to function at its peak catalytic potential. frontiersin.org

System and Cultivation Enhancements

Beyond pathway enzymes, engineering the expression system and cultivation conditions can lead to substantial gains in product accumulation.

Advanced Expression Vectors : The choice of expression vector is critical. The use of the "Tsukuba system" (pBYR2HS), an advanced binary vector that includes an expression cassette for the p19 protein from Tomato bushy stunt virus, has shown remarkable results. The p19 protein acts as a gene-silencing suppressor, leading to higher and more stable expression of the target biosynthetic enzymes. researchgate.net

Application of Ascorbic Acid : A simple but effective strategy to improve yield in N. benthamiana involves the foliar application of ascorbic acid after agroinfiltration. This treatment helps prevent leaf necrosis, a common issue with high-level transient expression, thereby maintaining the health of the plant tissue and allowing for longer periods of product accumulation. frontiersin.orgnih.gov

The following table summarizes the quantitative impact of various metabolic engineering strategies on the production of oleanolic acid, the direct aglycone precursor to this compound, in N. benthamiana.

Future Outlook: The Glycosylation Challenge

While significant progress has been made in producing the triterpenoid backbone of this compound, the subsequent glycosylation and esterification steps remain a major hurdle for complete heterologous biosynthesis. The final structure of this compound requires the sequential addition of multiple sugar units by specific UDP-glycosyltransferases (UGTs) and the attachment of a 3,4,5-trimethoxycinnamoyl group. The identification, characterization, and functional expression of the precise set of UGTs and acyltransferases from P. tenuifolia are the critical next steps. Future research will likely focus on discovering these downstream enzymes and integrating them into the already optimized oleanolic acid-producing chassis to achieve the full de novo synthesis of this compound.

Biological Activities and Mechanisms of Action of Onjisaponin F Preclinical Studies

Neuropharmacological Activities

Modulation of Neurotrophic Factor Synthesis (e.g., Nerve Growth Factor (NGF))

In vitro studies have demonstrated that Onjisaponin F can significantly influence the synthesis of neurotrophic factors, particularly Nerve Growth Factor (NGF). Research on cultured rat astrocytes, a type of glial cell in the central nervous system, revealed that this compound, along with other onjisaponins (A, B, E, and G), strongly increased the secretion of NGF into the culture medium. americanherbalistsguild.comnih.govresearchgate.net This effect was observed in a dose-dependent manner. nih.gov

Furthermore, this compound was found to induce the expression of choline (B1196258) acetyltransferase (ChAT) mRNA in rat basal forebrain cells. nih.gov ChAT is the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive function. The ability of this compound to enhance both NGF secretion and ChAT activity suggests a potential therapeutic role in conditions associated with cholinergic neuron degeneration, such as Alzheimer's disease. nih.govsemanticscholar.org

Table 1: Effect of this compound on Neurotrophic Factor Synthesis An interactive data table will be displayed here in the final output.

Study Type Cell/Animal Model Key Finding Reference
In vitroCultured rat astrocytesStrongly increased Nerve Growth Factor (NGF) secretion. americanherbalistsguild.comnih.gov
In vitroRat basal forebrain cellsInduced choline acetyltransferase (ChAT) mRNA levels. nih.gov

Effects on Cognitive Function and Memory in Animal Models

Preclinical studies using animal models have provided evidence for the cognitive-enhancing effects of this compound. While much of the research has focused on extracts of Polygala tenuifolia or other onjisaponins like Onjisaponin B, the findings are relevant to the potential actions of this compound. naver.commdpi.com For instance, extracts of Polygala tenuifolia have been shown to reverse memory impairment induced by scopolamine, a drug that blocks cholinergic activity. naver.com

In a study involving intranasal administration in mice, this compound, when combined with a vaccine, was shown to enhance the immune response, which can have indirect effects on the central nervous system. psu.edunih.gov Specifically, intranasal vaccination with this compound was found to reduce the activity of the influenza virus in the bronchoalveolar lavages of infected mice, demonstrating a protective effect. psu.edunih.govresearchgate.net While not a direct measure of cognitive function, this highlights a systemic biological activity of the compound.

Mechanisms Relevant to Neurodegenerative Processes

A significant area of research has been the effect of onjisaponins on the pathological hallmarks of Alzheimer's disease, particularly the production and clearance of amyloid-beta (Aβ) peptides. While direct studies on this compound are limited in this specific area, extensive research on the closely related Onjisaponin B provides valuable insights. Onjisaponin B has been shown to reduce the production of Aβ without directly inhibiting the enzymatic activities of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and γ-secretase, the two enzymes responsible for generating Aβ from the amyloid precursor protein (APP). nih.govplos.orgmdpi.comresearchgate.netmdpi.com

Instead, the mechanism appears to involve the promotion of APP degradation. nih.govplos.orgresearchgate.net Onjisaponin B was found to reduce the levels of mature APP in cells. nih.govplos.org Furthermore, it has been demonstrated that Onjisaponin B can interfere with the interaction between presenilin 1 (PS1), the catalytic subunit of γ-secretase, and BACE1. nih.govresearchgate.netmdpi.comencyclopedia.pub This interference is thought to contribute to the reduction in Aβ production. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound may share similar mechanisms of action.

Research has shown that onjisaponins can influence the degradation of aggregation-prone proteins implicated in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Studies focusing on Onjisaponin B have demonstrated its ability to enhance the clearance of mutant huntingtin (mHtt) and A53T α-synuclein, the protein associated with Parkinson's disease. medchemexpress.commedchemexpress.comnih.govnih.gov This effect is attributed to the induction of autophagy, a cellular process responsible for the degradation of damaged or unnecessary cellular components, including misfolded proteins. medchemexpress.commedchemexpress.comnih.govnih.gov By accelerating the degradation of these mutant proteins, Onjisaponin B was shown to reduce their toxicity in cellular models. nih.gov

The neuroprotective effects of onjisaponins are closely linked to their ability to induce autophagy. frontiersin.orgbmbreports.org Specifically, Onjisaponin B has been shown to activate autophagy in a manner dependent on the autophagy-related gene 7 (Atg7). nih.govmdpi.com The underlying molecular mechanism involves the activation of the AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govresearchgate.netmdpi.com The AMPK-mTOR pathway is a key regulator of autophagy. nih.govmdpi.com By activating AMPK and inhibiting mTOR, Onjisaponin B effectively "switches on" the autophagic process, leading to the enhanced clearance of pathological protein aggregates. nih.govbmbreports.orgresearchgate.net This mechanism provides a potential therapeutic strategy for a range of neurodegenerative disorders characterized by protein accumulation. nih.govbmbreports.org

Table 2: Mechanisms of this compound and Related Saponins (B1172615) in Neurodegeneration Models An interactive data table will be displayed here in the final output.

Mechanism Specific Target/Pathway Observed Effect Compound Studied Reference
Aβ ProductionAPP processingPromotes degradation of mature APPOnjisaponin B nih.govplos.orgresearchgate.net
Aβ ProductionPS1/BACE1 interactionInterferes with the interaction, reducing Aβ productionOnjisaponin B nih.govresearchgate.netmdpi.comencyclopedia.pub
Protein AggregationMutant huntingtin (mHtt) & α-synucleinEnhances clearance of mutant proteinsOnjisaponin B medchemexpress.commedchemexpress.comnih.govnih.gov
Autophagy InductionAtg7Autophagy induction is dependent on Atg7Onjisaponin B nih.govmdpi.com
Autophagy RegulationAMPK-mTOR pathwayActivates AMPK and inhibits mTOR, inducing autophagyOnjisaponin B nih.govresearchgate.netmdpi.com

Neuroprotective Effects in Cellular and Animal Models

Research indicates that saponins from Polygala tenuifolia, including this compound, exhibit significant neuroprotective properties through multiple mechanisms. researchgate.netresearchgate.net These compounds have been shown to reduce β-amyloid accumulation, possess antioxidant and anti-inflammatory properties, inhibit neuronal apoptosis, and modulate autophagy. researchgate.net

Attenuation of Neuronal Damage and Apoptosis

Saponins derived from Polygala tenuifolia have demonstrated the ability to protect neurons from damage and reduce programmed cell death, or apoptosis. researchgate.nethh-publisher.com The anti-apoptotic effects are often associated with the regulation of key proteins involved in the apoptotic cascade. hh-publisher.commdpi.com For instance, studies on related saponins have shown a reduction in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and decreased activity of caspase-3, an executive enzyme in apoptosis. hh-publisher.commdpi.com Preclinical models, both in vitro using cell cultures and in vivo in animal models, have shown that these saponins can mitigate neuronal loss. researchgate.netresearchgate.net

Regulation of Microglial and Astrocyte Activation

Neuroinflammation involves the activation of glial cells like microglia and astrocytes. nih.gov While this activation is a protective response, chronic activation can be detrimental. nih.gov Saponins from various plants have been found to modulate this activation. nih.gov For example, some saponins can inhibit the over-activation of microglia and astrocytes, thereby reducing the neuroinflammatory response. mdpi.comresearchgate.net This modulation helps in protecting neurons from inflammatory damage. mdpi.com Studies on related compounds have shown a decrease in the expression of markers for activated microglia (Iba-1) and astrocytes (GFAP). mdpi.com Astrocytes themselves can release factors that modulate microglial activation, for instance by increasing hemeoxygenase-1 (HO-1) expression in microglia, which helps to control the inflammatory response. nih.gov

Anti-inflammatory Actions in the Central Nervous System

The anti-inflammatory effects of saponins in the central nervous system (CNS) are a key aspect of their neuroprotective activity. nih.govresearchgate.net These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comresearchgate.net The mechanism often involves the inhibition of critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.netplos.org By blocking pathways like NF-κB, these saponins can prevent the transcription of genes that code for inflammatory proteins, thus reducing neuroinflammation. nih.govresearchgate.net

Antioxidant Effects in Neural Tissues (e.g., ROS reduction, Nrf2 pathway modulation)

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to neuronal damage. mdpi.com Saponins from Polygala tenuifolia exhibit potent antioxidant effects. researchgate.netresearchgate.net They can reduce levels of ROS and byproducts of lipid peroxidation like malondialdehyde (MDA). mdpi.comresearchgate.net A key mechanism for this antioxidant activity is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comund.edu Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). researchgate.netund.eduresearchgate.net By activating the Nrf2 pathway, this compound and related compounds can bolster the brain's endogenous antioxidant defenses, protecting neural tissues from oxidative damage. mdpi.comsci-hub.se

Table 1: Summary of Neuroprotective Mechanisms of Polygala Saponins (Preclinical Data)

Mechanism Key Molecular Targets/Pathways Observed Effects References
Anti-apoptosis Bax/Bcl-2 ratio, Caspase-3 Reduction of neuronal cell death hh-publisher.com, mdpi.com
Anti-inflammation NF-κB, TNF-α, IL-1β, IL-6 Decreased production of pro-inflammatory cytokines mdpi.com, nih.gov, researchgate.net
Glial Regulation Iba-1, GFAP Inhibition of microglial and astrocyte over-activation mdpi.com, researchgate.net
Antioxidant Nrf2/HO-1 pathway, ROS, SOD, GSH-Px Reduction of oxidative stress, increased antioxidant enzymes mdpi.com, researchgate.net, researchgate.net

Modulation of Neurotransmitter Systems and Synaptic Plasticity

Preclinical evidence suggests that saponins from Polygala can influence neurotransmitter systems and enhance synaptic plasticity, which are crucial for learning and memory. researchgate.netresearchgate.net These compounds can modulate the cholinergic system by affecting enzymes like choline acetyltransferase, which is involved in acetylcholine synthesis. plos.orgmdpi.com Additionally, they may impact glutamatergic neurotransmission. researchgate.netopenaccessjournals.com Effects on synaptic plasticity are often linked to the upregulation of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and the activation of its receptor, TrkB. plos.orgnih.gov This activation can trigger downstream signaling cascades involving proteins like cAMP-response element-binding protein (CREB), which are essential for long-term potentiation and memory formation. nih.govnumberanalytics.com

Immunomodulatory Activities

Beyond the central nervous system, this compound has demonstrated immunomodulatory activities, particularly as a mucosal adjuvant for vaccines. nih.govresearchgate.net In preclinical studies, when administered intranasally with vaccines, this compound significantly enhanced the immune response. nih.govresearchgate.net It was found to increase the levels of serum immunoglobulin G (IgG) and nasal immunoglobulin A (IgA) and IgG antibodies against vaccine antigens, such as those for influenza and Diphtheria-Pertussis-Tetanus (DPT). nih.govresearchgate.net This adjuvant effect helps to elicit a stronger and more protective immune response, as evidenced by the inhibition of influenza virus proliferation in the lungs of vaccinated mice. nih.gov Saponin-based adjuvants are known to stimulate both antibody-mediated (Th2) and cell-mediated (Th1) immune responses. zju.edu.cnfrontiersin.org

Table 2: Adjuvant Effects of this compound with Intranasal Vaccines (Preclinical)

Vaccine Observed Immune Enhancement Reference
Influenza HA Vaccine Increased serum HI antibody titers, nasal anti-influenza virus IgA and IgG. Inhibited viral proliferation in lungs. nih.gov
DPT Vaccine Significant increase in serum IgG and nasal IgA antibody titers. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Onjisaponin A
Onjisaponin B
Onjisaponin E
This compound
Onjisaponin G
Acetylcholine
Bax
Bcl-2
Brain-Derived Neurotrophic Factor (BDNF)
Caspase-3
Choline acetyltransferase
cAMP-response element-binding protein (CREB)
Diphtheria-Pertussis-Tetanus (DPT)
Glial Fibrillary Acidic Protein (GFAP)
Glutamate
Glutathione Peroxidase (GSH-Px)
Heme Oxygenase-1 (HO-1)
Iba-1
Immunoglobulin A (IgA)
Immunoglobulin G (IgG)
Interleukin-1beta (IL-1β)
Interleukin-6 (IL-6)
Malondialdehyde (MDA)
Nuclear factor-kappa B (NF-κB)
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Superoxide Dismutase (SOD)
TrkB

Adjuvant Effects for Vaccine Development (e.g., influenza, diphtheria-pertussis-tetanus vaccines)

This compound has demonstrated notable adjuvant properties, enhancing the immune response to various vaccines in preclinical models. When administered intranasally with an influenza HA vaccine in mice, this compound significantly increased serum hemagglutination-inhibiting (HI) antibody titers by 8 to 14 times compared to the vaccine alone. psu.edu This suggests a potentiation of the body's ability to recognize and neutralize the influenza virus. psu.eduresearchgate.net Further studies have shown that two intranasal inoculations of this compound with an influenza HA vaccine led to a significant increase in serum HI antibody, as well as nasal anti-influenza virus IgA and IgG antibody titers. nih.govresearchgate.net This adjuvant activity also resulted in the inhibition of influenza virus proliferation in the bronchoalveolar lavages of infected mice, indicating a protective effect. nih.govresearchgate.net

The adjuvant effects of this compound are not limited to influenza vaccines. Preclinical research has also highlighted its potential with the diphtheria-pertussis-tetanus (DPT) vaccine. zju.edu.cn When used as a mucosal adjuvant with a DPT vaccine in mice, this compound, along with other onjisaponins, was found to be highly effective. psu.eduzju.edu.cn Specifically, intranasal administration of this compound with the DPT vaccine resulted in significant increases in serum IgG and nasal IgA antibody titers. nih.govresearchgate.net These findings indicate that this compound can act as a potent adjuvant for the intranasal delivery of DPT vaccines, showing efficacy comparable to or greater than other known adjuvants like Quil A in these preclinical models. psu.edu

Table 1: Adjuvant Effects of this compound in Preclinical Vaccine Studies
VaccineKey FindingsReferences
Influenza HA VaccineSignificantly increased serum hemagglutination-inhibiting (HI) antibody titers (8-14 fold). Enhanced nasal anti-influenza virus IgA and IgG antibody titers. Inhibited virus proliferation in bronchoalveolar lavages. psu.eduresearchgate.netnih.govresearchgate.netresearchgate.net
Diphtheria-Pertussis-Tetanus (DPT) VaccineSignificantly increased serum IgG and nasal IgA antibody titers against diphtheria, pertussis, and tetanus components. Showed potent adjuvant activity comparable to or greater than Quil A. psu.edunih.govresearchgate.netzju.edu.cn

Enhancement of Humoral Immune Responses (e.g., IgA, IgG antibody titers)

A key aspect of this compound's adjuvant activity is its ability to significantly enhance humoral immune responses, which are mediated by antibodies. binasss.sa.crnih.gov In preclinical studies involving intranasal vaccination, this compound has been shown to robustly increase the levels of specific immunoglobulin isotypes. When co-administered with an influenza HA vaccine, it led to a marked increase in both serum IgG and nasal IgA antibody titers against the virus. psu.edunih.govresearchgate.net Similarly, with the DPT vaccine, this compound enhanced serum IgG antibody titers against pertussis, diphtheria, and tetanus toxins. psu.edu

The enhancement of both systemic (IgG) and mucosal (IgA) antibody levels is crucial for comprehensive protection against pathogens, particularly those that enter through mucosal surfaces like the respiratory tract. frontiersin.orgnih.gov The increased IgA titers in nasal washes suggest that this compound can stimulate a strong localized immune response at the site of administration, which is a desirable feature for a mucosal adjuvant. psu.eduresearchgate.net The elevation of serum IgG indicates a potent systemic immune response, contributing to long-term immunity. psu.eduresearchgate.net

Table 2: Enhancement of Humoral Immune Responses by this compound
Antibody IsotypeContextObserved EffectReferences
IgGIntranasal co-administration with influenza HA and DPT vaccinesSignificantly increased serum IgG antibody titers against vaccine antigens. psu.edunih.govresearchgate.net
IgAIntranasal co-administration with influenza HA and DPT vaccinesSignificantly increased nasal IgA antibody titers against vaccine antigens. psu.edunih.govresearchgate.net

Modulation of Cellular Immune Responses (e.g., T-cell activation, cytokine secretion)

Beyond its effects on antibody production, saponin-based adjuvants are known to modulate cellular immune responses, which involve the activation of T-cells and the subsequent secretion of cytokines. akadeum.combmbreports.org While direct studies on this compound's specific impact on T-cell activation are part of a broader understanding of saponin (B1150181) adjuvants, the observed enhancement of IgG responses, particularly certain subclasses, often points towards the involvement of T-helper cells. zju.edu.cn The production of different IgG subclasses is influenced by the cytokine environment, which is shaped by the type of T-helper cell response (Th1 or Th2). zju.edu.cn

The activation of T-cells is a critical step in the adaptive immune response, leading to the elimination of infected cells and the orchestration of a more robust and long-lasting immunity. akadeum.comfrontiersin.org Cytokines, secreted by activated T-cells and other immune cells, act as signaling molecules that coordinate the immune response. frontiersin.org Saponins, as a class, have been shown to induce the production of a range of cytokines, which can drive both Th1 (cell-mediated) and Th2 (humoral) immune responses. zju.edu.cnnih.gov

Influence on Antigen-Presenting Cells (APCs)

The adjuvant effects of saponins like this compound are often initiated through their interaction with antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.govworldwidejournals.com APCs are crucial for initiating the adaptive immune response by capturing, processing, and presenting antigens to T-cells. worldwidejournals.com Saponins can enhance the function of APCs in several ways. They can promote the uptake of antigens by APCs and stimulate their activation and maturation. nih.gov

Activated APCs upregulate the expression of co-stimulatory molecules and secrete cytokines that are essential for T-cell priming and differentiation. nih.gov While specific studies detailing the direct effects of this compound on APCs are part of the broader research on saponin adjuvants, it is a widely accepted mechanism that these compounds facilitate a more potent immune response by effectively activating the cells that bridge the innate and adaptive immune systems. nih.govworldwidejournals.com

Anti-inflammatory Activities

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), iNOS, TNF-α, IL-1β, IL-6)

This compound has been investigated for its anti-inflammatory properties in preclinical models. Inflammation is a complex biological response involving the production of various pro-inflammatory mediators. scielo.br Studies have shown that certain compounds from Polygala tenuifolia, including saponins, can inhibit the production of these mediators. For instance, research has demonstrated the ability of related compounds to decrease the protein levels of inducible nitric oxide synthase (iNOS) and the mRNA levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net

Nitric oxide (NO), produced by iNOS, is a key signaling molecule in inflammation, and its overproduction can contribute to tissue damage. scielo.brmbl.or.kr TNF-α, IL-1β, and IL-6 are pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. doi.orgnih.gov The ability of compounds structurally similar to this compound to suppress these mediators suggests a potential mechanism for its anti-inflammatory effects. researchgate.netresearchgate.net

Table 3: Inhibition of Inflammatory Mediators by Related Saponins
Inflammatory MediatorObserved Effect in Preclinical ModelsReferences
Nitric Oxide (NO) / iNOSDecreased protein levels of iNOS. researchgate.net
TNF-αDecreased mRNA levels. researchgate.netresearchgate.net
IL-1βDecreased mRNA levels. researchgate.netresearchgate.net
IL-6Decreased mRNA levels. researchgate.netresearchgate.net

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, TLR4/NF-κB, PI3K/Akt/mTOR)

The anti-inflammatory effects of saponins are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. nih.gov The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.govd-nb.info Preclinical studies on other onjisaponins, such as Onjisaponin B, have shown that they can exert anti-inflammatory effects by inhibiting the NF-κB pathway. researchgate.netfrontiersin.org

The Toll-like receptor 4 (TLR4) is a key receptor that recognizes bacterial lipopolysaccharide (LPS) and activates downstream signaling, including the NF-κB pathway, to initiate an inflammatory response. nih.gov Saponins have been shown to interfere with this signaling cascade. nih.gov Additionally, the PI3K/Akt/mTOR pathway is another important signaling route involved in regulating inflammation. nih.gov While direct evidence for this compound's modulation of these specific pathways is still emerging, the known mechanisms of related saponins provide a strong indication of its potential modes of action in mitigating inflammation. researchgate.netfrontiersin.orgnih.gov

Inhibition of Specific Enzymes (e.g., cAMP Phosphodiesterase)

This compound has demonstrated inhibitory activity against cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase. duiyaoonline.comnih.gov In preclinical studies, the inhibitory potency of this compound on this enzyme was found to be comparable to that of papaverine, a known phosphodiesterase inhibitor. duiyaoonline.comnih.gov A kinetic analysis of this inhibition revealed that this compound acts as a noncompetitive inhibitor of cAMP phosphodiesterase, a mechanism also shared by papaverine. duiyaoonline.comresearchgate.net This inhibitory action was observed in mice at a dose of 20 mg/kg. researchgate.netfrontiersin.org The inhibition of cAMP phosphodiesterase is a significant finding as this enzyme is responsible for the degradation of cAMP, a crucial second messenger involved in numerous cellular processes.

Other Investigated Pharmacological Activities

Antioxidant Properties (general)

While direct studies on the antioxidant properties of isolated this compound are limited, the broader class of saponins from Polygala tenuifolia, including onjisaponins, are recognized for their antioxidant effects. frontiersin.org These compounds have been shown to play a role in mitigating oxidative stress. frontiersin.orgresearchgate.net For instance, Onjisaponin B, a related compound, has been observed to reduce oxidative stress in aging rat models by decreasing malondialdehyde (MDA) accumulation and increasing the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD). frontiersin.orgcaymanchem.com The general antioxidant activity of saponins is a key aspect of their neuroprotective and other health-promoting effects. frontiersin.orgresearchgate.net

Anti-tumor Research

Research into the anti-tumor potential of this compound is an emerging area. Saponins, as a class of compounds, have been investigated for their cytotoxic and anti-cancer activities through various mechanisms. encyclopedia.pubnih.gov These mechanisms include the induction of apoptosis and the modulation of proteins involved in cell cycle regulation and cancer progression. nih.gov While specific studies focusing solely on this compound's anti-tumor effects are not extensively detailed, its inclusion in the broader category of onjisaponin derivatives suggests its potential contribution to the observed anti-cancer properties of Polygala extracts. encyclopedia.pub For example, platycodin D, another triterpenoid (B12794562) saponin for which oleanolic acid is a precursor (as it is for this compound), has demonstrated anti-tumor properties. researchgate.net

Anti-pathogenic Microorganism Effects

This compound has been identified as having noteworthy effects against certain pathogenic microorganisms. researchgate.net Specifically, it has been shown to increase nasal anti-influenza virus IgA antibody titers. researchgate.net In studies involving intranasal administration in mice, this compound, when used as a mucosal adjuvant with an influenza HA vaccine, significantly enhanced the immune response. nih.govresearchgate.netcapes.gov.br This included a notable increase in serum hemagglutination-inhibiting (HI) antibody titers and nasal anti-influenza virus IgA and IgG antibody titers. nih.govresearchgate.netcapes.gov.br Furthermore, intranasal vaccination with this compound was found to inhibit the proliferation of the mouse-adapted influenza virus A/PR/8/34 in bronchoalveolar lavages. nih.govresearchgate.netcapes.gov.br These findings highlight its potential as an adjuvant for nasal vaccines. nih.govcapes.gov.brpsu.edu

Effects on Fatigue Models

Polysaccharides from Polygalae Radix have been shown to possess anti-fatigue effects in animal models. frontiersin.org Studies have demonstrated that these polysaccharides can extend the swimming time of mice, increase glycogen (B147801) stores in the liver and muscles, enhance the activity of lactate (B86563) dehydrogenase, and suppress the production of serum urea (B33335) nitrogen in fatigued mice. frontiersin.org While these findings are attributed to the polysaccharide fraction of the plant, the potential contribution of individual saponins like this compound to these anti-fatigue properties warrants further investigation. The traditional use of Kai Xin San, a formula containing Polygala tenuifolia, to ameliorate chronic fatigue syndrome in mice also points to the anti-fatigue potential of its constituents. nutrahacker.com

Diuretic Activity

Herbal medicines containing saponins have been traditionally used for their diuretic effects. amazonaws.com The proposed mechanisms for this activity include the inhibition of tubular reabsorption of water and electrolytes, leading to increased urine output. amazonaws.com While direct evidence for the diuretic activity of isolated this compound is not specified, its presence in Polygala species, which are used in traditional remedies with diuretic properties, suggests it may contribute to this effect. nih.govnih.govmdpi.com Phytochemicals such as flavonoids and saponins are often implicated in the diuretic action of plant extracts. amazonaws.comdovepress.com

Data Tables

Table 1: Inhibition of cAMP Phosphodiesterase by this compound

CompoundModelDoseMechanism of Action
This compoundMice20 mg/kgNoncompetitive inhibition of cAMP phosphodiesterase. duiyaoonline.comresearchgate.netfrontiersin.org

Table 2: Anti-pathogenic Effects of this compound

ActivityModelKey Findings
Adjuvant for Influenza VaccineMiceIncreased serum HI antibody and nasal IgA/IgG titers; Inhibited influenza virus proliferation in lungs. nih.govresearchgate.netcapes.gov.br

Liver Protective Actions

Preclinical research indicates that saponin extracts from Polygala tenuifolia, the natural source of this compound, possess significant liver-protective properties. While studies on the isolated this compound are limited, investigations into the total saponin and other extracts of the plant provide insight into its potential hepatoprotective mechanisms. These effects are primarily attributed to antioxidant, anti-inflammatory, and lipid-lowering activities. frontiersin.org

In a preclinical model of non-alcoholic fatty liver disease (NAFLD), an extract of Polygala tenuifolia rich in total saponins demonstrated an ability to mitigate lipid accumulation in rats. frontiersin.org The administration of this extract was found to restore the liver's anti-inflammatory and antioxidant capabilities. frontiersin.org The mechanism involves the regulation of the Keap1-Nrf2 pathway, a critical cellular defense system against oxidative stress. frontiersin.org The saponin extract significantly decreased the expression of Kelch-like ECH-associated protein 1 (Keap1) while increasing the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). frontiersin.org This modulation enhances the liver's capacity to combat oxidative stress and inflammation, which are key factors in the progression of liver disease. frontiersin.org

Further studies using a high-fat diet-induced obese mouse model showed that Polygala tenuifolia extract (PTE) could reduce the fatty changes in the liver. tandfonline.com Histological examination revealed that mice treated with PTE had a significant reduction in microvesicular fatty changes compared to the high-fat diet control group. tandfonline.com Additionally, research on the seed oil of Polygala tenuifolia (PWSO) found it could attenuate the increase in plasma and hepatic levels of total cholesterol and triglycerides. nih.govresearchgate.net This was accompanied by a reduction in the levels of key inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α), further supporting the anti-inflammatory action within the liver. nih.gov Saponins as a chemical class are widely recognized for their potential hepatoprotective activities. encyclopedia.pubpreprints.org

Table 1: Preclinical Findings on Liver Protective Actions of Polygala tenuifolia Extracts

Model/Study Type Extract Used Key Findings Reported Mechanism of Action Citations
Non-alcoholic fatty liver disease (NAFLD) rat model Total Saponins from Polygala (EPT) Mitigated lipid accumulation; Restored anti-inflammatory and antioxidant capacity. Decreased Keap1 expression; Increased Nrf2 and HO-1 expression. frontiersin.org
High-fat diet-induced obese mouse model Polygala tenuifolia Extract (PTE) Reduced microvesicular fatty changes in the liver. Altered expression of genes involved in lipid and cholesterol biosynthesis. tandfonline.com
High-fat diet mouse model Polygala tenuifolia Seed Oil (PWSO) Attenuated increases in plasma and hepatic cholesterol and triglycerides; Reduced inflammatory markers. Reduced levels of IL-6 and TNF-α. nih.govresearchgate.net

Antitussive and Expectorant Effects

The root of Polygala tenuifolia, known as Radix Polygalae, has a long history of use in traditional medicine as an antitussive and expectorant for respiratory conditions such as chronic bronchitis and whooping cough. frontiersin.orgnih.govresearchgate.net Preclinical studies investigating extracts of the plant have begun to validate these traditional uses and elucidate the underlying mechanisms, which are largely attributed to its saponin content.

The expectorant effect is proposed to function through the stimulation of the gastric mucosa. google.com This irritation is thought to trigger a vagal nerve reflex, leading to an increase in the secretion of fluid in the bronchus, which helps to dilute and expel phlegm. google.com The phenol (B47542) red secretion test in mice is a standard preclinical model used to evaluate expectorant activity. A study detailed in a patent demonstrated that administration of Radix Polygalae extract led to an increased amount of phenol red excreted into the mouse trachea, confirming its expectorant effect. google.com

The antitussive, or cough-suppressing, activity has been demonstrated in an ammonia-induced cough model in mice. nih.gov In this study, a 50% ethanol (B145695) fraction of a Polygala tenuifolia extract significantly reduced the frequency of coughs and prolonged the cough latency period in a dose-dependent manner. nih.gov The proposed mechanism for this action is the reduction or elimination of tracheal inflammation, potentially through the TLR4-mediated signaling pathway. nih.gov The anti-inflammatory properties of saponins from Polygala tenuifolia are well-documented and likely contribute to this antitussive effect. nih.gov

Table 2: Preclinical Findings on Antitussive and Expectorant Effects of Polygala tenuifolia Extracts

Activity Model/Assay Extract Used Key Findings Citations
Antitussive Ammonia-induced cough in mice 50% ethanol fraction of P. tenuifolia extract Significantly reduced cough frequency by up to 56.5%; Increased cough latency by up to 70.9%. nih.gov
Expectorant Phenol red secretion in mice Radix Polygalae extract Increased secretion of phenol red into the trachea, indicating enhanced expectorant action. google.com

Structure Activity Relationships Sar and Chemical Modification of Onjisaponin F

Identification of Key Structural Moieties for Biological Potency

Glycosylation is a fundamental factor in defining the biological activity of saponins (B1172615), influencing properties such as solubility, stability, and the ability to interact with cell membranes. Onjisaponin F is a bidesmosidic saponin (B1150181), meaning it has sugar chains attached at two different positions on the aglycone: a glucose unit at the C-3 position and a more complex oligosaccharide chain at the C-28 position.

The number and structure of these sugar chains are paramount to biological function. Generally, the activity level of a saponin is strongly dependent on its glycosylation, with monodesmosidic saponins (having a single sugar chain) often exhibiting higher activity, such as hemolytic or cytotoxic effects, compared to their bidesmosidic counterparts. nih.gov The presence of two sugar chains in this compound modulates its amphiphilicity, which is crucial for its interaction with biological membranes and potential receptor targets.

Studies on related triterpenoid (B12794562) saponins, such as Platycodin D, have provided insights that can be extrapolated to this compound. Research on Platycodin D derivatives revealed that both the C-3 glucose and the C-28 oligosaccharide moiety were critical components for its activity as a coronavirus cell entry inhibitor. nih.gov This suggests that both glycosylation sites on this compound likely play distinct and vital roles. The C-3 glucose may be essential for initial binding or recognition, while the larger, more complex chain at C-28, which also bears the acyl substituent, is likely crucial for modulating the compound's conformation and specific interactions that lead to its biological effects, such as immune stimulation.

A distinctive feature of this compound is the presence of a cinnamoyl group attached to the oligosaccharide chain at the C-28 position. This acyl substituent significantly contributes to the molecule's biological potency. The lipophilic nature of the cinnamoyl group enhances the saponin's ability to interact with and potentially insert into the lipid bilayers of cell membranes.

This interaction is a key mechanism for many of the observed activities of saponins, including their ability to act as immunological adjuvants. By modifying membrane fluidity and permeability, the saponin can facilitate the uptake of antigens or stimulate immune cells. The cinnamoyl moiety, with its aromatic ring and conjugated double bond, provides a rigid, hydrophobic domain that is critical for these membrane interactions. While direct SAR studies on the cinnamoyl group of this compound are limited, research on other acylated saponins supports the importance of such groups for potent bioactivity.

Comparative Analysis with Related Saponins and Derivatives

Comparing this compound with other saponins helps to further delineate the structural features necessary for its specific biological activities. These comparisons can be made within its own family of onjisaponins, with other triterpenoid saponins, and by considering the influence of the core aglycone structure.

The onjisaponin family consists of several closely related compounds that differ primarily in their glycosylation or acylation patterns. These subtle structural differences can lead to significant variations in biological activity. A key study investigating the mucosal adjuvant activity of onjisaponins for influenza and DPT vaccines found that Onjisaponins A, E, F, and G all possessed potent adjuvant effects. nih.gov

When administered intranasally with a vaccine, these onjisaponins significantly increased serum antibody titers compared to the vaccine alone. nih.gov After a secondary vaccination, serum antibody titers were elevated 27- to 50-fold over controls. nih.gov Notably, this compound demonstrated high potency, showing significant adjuvant effects at a dose of just 1 microgram, highlighting its efficacy. nih.gov The primary structural differences between these analogues lie in the acyl groups (e.g., benzoyl, cinnamoyl, angeloyl) attached to the C-28 sugar chain, underscoring the critical role this moiety plays in modulating the intensity of the immune response.

Table 1: Comparative Adjuvant Activity of Onjisaponins with Influenza HA Vaccine nih.gov
CompoundDose (intranasal)Primary Response (4 weeks) (Fold Increase in Serum HI Titer vs. Vaccine Alone)Secondary Response (3 weeks post-primary) (Fold Increase in Serum HI Titer vs. Vaccine Alone)
Onjisaponin A10 µg3-14x27-50x
Onjisaponin E10 µg3-14x27-50x
This compound10 µg3-14x27-50x
This compound1 µgSignificant IncreaseNot Reported at this dose
Onjisaponin G10 µg3-14x27-50x

When compared to other triterpenoid saponins, the structural complexity of this compound becomes apparent. Oleanolic acid is a relatively simple pentacyclic triterpenoid aglycone, lacking the extensive glycosylation and esterified side chains of this compound. While oleanolic acid itself possesses a broad range of biological activities, including anti-inflammatory and hepatoprotective effects, its mechanism and potency differ from glycosylated saponins. nih.gov The sugar chains of this compound grant it amphiphilic properties that are essential for activities like immune adjuvancy, which are not characteristic of the more lipophilic oleanolic acid.

Platycodin D, an oleanane-type triterpenoid saponin from Platycodon grandiflorus, offers a more direct comparison. nih.gov Like this compound, it is a glycoside with multiple sugar units and has demonstrated a variety of potent biological effects, including anti-inflammatory, anti-tumor, and antiviral activities. nih.govnih.gov Structurally, both compounds are based on a similar triterpenoid framework. However, differences in the specific aglycone (presenegenin for this compound vs. platycodigenin (B1581504) for Platycodin D) and the precise nature and linkage of the sugar chains and acyl groups lead to distinct activity profiles and potencies. For instance, a study on SARS-CoV-2 entry inhibitors found Platycodin D to be effective, and subsequent SAR analysis highlighted the importance of its C-3 and C-28 sugar moieties, reinforcing the principles applicable to this compound. nih.gov

The aglycone, or sapogenin, forms the backbone of the saponin and is a primary determinant of its biological properties. nih.gov The aglycone of this compound is presenegenin (B1259462), a highly oxygenated oleanane-type triterpene. The specific stereochemistry and the presence of various functional groups (hydroxyl, carboxyl) on the presenegenin core create a specific three-dimensional structure that is foundational to the molecule's activity.

The biological activity of saponins is strongly related to the structure of their aglycone moieties. mdpi.com Different aglycones, such as hederagenin, medicagenic acid, or soyasapogenol, which form the basis for other families of saponins, result in compounds with vastly different pharmacological profiles, ranging from antimicrobial to cytotoxic. nih.gov The complexity of the presenegenin aglycone in this compound, combined with its specific glycosylation and acylation, results in its characteristic potent adjuvant and neuroprotective activities, distinguishing it from saponins derived from simpler aglycones like oleanolic acid.

Strategies for Chemical Derivatization and Analog Synthesis of this compound

The intricate structure of this compound, a triterpenoid saponin, presents both a challenge and an opportunity for medicinal chemists. Its potential therapeutic activities drive the exploration of its structure-activity relationships (SAR) through the synthesis of derivatives and analogs. These efforts are primarily channeled through semi-synthesis, leveraging the naturally occurring scaffold, and conceptualizing de novo total synthesis for novel analog creation.

Semi-Synthesis Approaches for Modified Onjisaponins

Semi-synthesis, which involves the chemical modification of a natural product, is the most pragmatic approach for generating derivatives of this compound. This strategy takes advantage of the readily available natural scaffold, allowing for targeted modifications to probe the pharmacophoric contributions of different structural motifs. Key strategies in the semi-synthesis of onjisaponin derivatives often focus on the modification of the oligosaccharide chains and the triterpenoid aglycone.

Common semi-synthetic modifications for oleanane-type saponins, the class to which this compound belongs, include:

Acylation and Alkylation of Hydroxyl Groups: The numerous hydroxyl groups on the sugar moieties and the aglycone are prime targets for modification. Acylation with various acid chlorides or anhydrides can introduce a range of functional groups, altering the lipophilicity and steric profile of the molecule. Similarly, alkylation can be employed to the same effect.

Modification of the Glucuronic Acid Carboxyl Group: The carboxyl group on the glucuronic acid residue can be esterified or converted into an amide. The transformation of esters to amides is a particularly noteworthy strategy, as it can result in derivatives with enhanced stability and altered biological activity.

Selective Glycosylation and Deglycosylation: While technically challenging, selective removal or addition of sugar units can provide significant insights into the role of the oligosaccharide chains in the molecule's activity. This often requires sophisticated protecting group strategies to differentiate between the various hydroxyl groups.

A prevalent approach in the semi-synthesis of saponin-based immunostimulants involves the substitution of the often hydrolytically unstable ester side chain at the C-28 position with a more robust amide linkage. This strategy has been successfully applied to other saponins to generate potent and stable semi-synthetic adjuvants.

Table 1: Common Semi-Synthetic Modifications of Oleanane-Type Saponins and Their Rationale
Modification StrategyTarget MoietyRationalePotential Outcome
Acylation/AlkylationHydroxyl groups on sugar residues and aglyconeAlter lipophilicity, steric bulk, and hydrogen bonding capacity.Modified solubility, membrane permeability, and receptor binding.
Ester-to-Amide ConversionCarboxyl group of glucuronic acid or other ester linkagesIncrease chemical stability against hydrolysis.Enhanced bioavailability and prolonged duration of action.
Glycosidic Bond ModificationOligosaccharide chainsInvestigate the role of specific sugar units in biological activity.Identification of key sugar residues for pharmacophoric activity.

De Novo Synthesis Considerations for Novel Analogs

The de novo total synthesis of a molecule as complex as this compound represents a formidable challenge in contemporary organic chemistry. To date, a complete total synthesis of this compound has not been reported. The primary hurdles lie in the stereocontrolled construction of the polycyclic triterpenoid core and the sequential, stereoselective assembly of the two complex oligosaccharide chains.

A theoretical retrosynthetic analysis of this compound would likely disconnect the molecule at the glycosidic linkages, separating the synthesis of the aglycone (presenegenin) from that of the oligosaccharide chains.

Challenges in Aglycone Synthesis:

Stereochemical Complexity: The presenegenin core possesses multiple contiguous stereocenters that must be installed with high fidelity.

Functional Group Compatibility: The synthesis must accommodate a variety of functional groups, including hydroxyls, a carboxylic acid, and a lactone, necessitating a robust protecting group strategy.

Challenges in Oligosaccharide Synthesis:

Stereoselective Glycosylation: The formation of each glycosidic bond with the correct anomeric configuration (α or β) is a significant challenge, often influenced by the nature of the glycosyl donor, acceptor, and reaction conditions.

Branched Structures: The oligosaccharide chains of this compound are branched, adding another layer of complexity to their synthesis.

Protecting Group Manipulation: A multi-step protection and deprotection sequence is required to selectively unmask hydroxyl groups for glycosylation.

Table 2: Key Challenges in the De Novo Synthesis of this compound
Synthetic ChallengeMolecular FragmentSpecific Difficulties
StereocontrolAglycone (Presenegenin)Construction of multiple contiguous stereocenters.
Glycosidic Bond FormationOligosaccharide ChainsAchieving high stereoselectivity (α vs. β) for each linkage.
Protecting Group StrategyEntire MoleculeOrthogonal protection and selective deprotection of numerous hydroxyl groups.
Fragment CouplingAglycone and OligosaccharidesEfficient and stereoselective attachment of the large sugar chains to the aglycone.

Despite these challenges, the development of novel synthetic methodologies continues to bring the total synthesis of such complex natural products within reach. A successful de novo synthesis would not only be a landmark achievement in organic synthesis but would also open the door to the creation of a wide array of novel analogs with potentially improved therapeutic properties that are inaccessible through semi-synthesis alone.

Future Research Directions for Onjisaponin F

Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Networks

A complete understanding of how Onjisaponin F is synthesized in Polygala tenuifolia is fundamental for its sustainable production. The proposed biosynthetic route for onjisaponins involves the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin, followed by a series of hydroxylation steps to form the sapogenin, and subsequent glycosylation and esterification. thieme-connect.com Specifically for this compound, the pathway is thought to derive from β-amyrin through oxidation, glycosylation, and esterification with a 3,4,5-trimethoxycinnamoyl group. vulcanchem.com

Future research should focus on identifying and characterizing the specific enzymes involved in this pathway, such as the cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs). thieme-connect.com While some candidate genes have been identified through RNA-seq analysis, their precise functions remain to be fully elucidated. thieme-connect.com Understanding the regulatory networks that control the expression of these biosynthetic genes is also crucial. This includes investigating the role of transcription factors and signaling molecules that respond to developmental cues and environmental stimuli, which could ultimately be manipulated to enhance this compound production in its native plant or in engineered systems.

Discovery of Novel Molecular Targets and Signaling Pathways

While this compound has shown promise in various pharmacological contexts, its precise molecular targets and the signaling pathways it modulates are not fully understood. It is known to be an active anti-inflammatory metabolite, and studies on related compounds from Polygala suggest involvement with pathways like the AMPK-mTOR signaling pathway and inhibition of pro-inflammatory cytokines. frontiersin.org For instance, Onjisaponin B, a structurally similar compound, has been shown to inhibit NF-κB p65 and enhance autophagy. medchemexpress.com

Future investigations should aim to identify the direct binding partners of this compound. Putative interactions with the TLR4/MD-2 complex require validation. vulcanchem.com Unraveling these targets will provide a clearer picture of its mechanism of action. Furthermore, exploring its effects on various signaling cascades, such as those involved in inflammation, neuroprotection, and immune responses, will be critical. This could reveal novel therapeutic applications and provide a basis for rational drug design. For example, some saponins (B1172615) have been shown to modulate the NF-κB pathway and activate the PI3K/Akt signaling pathway, both of which are critical in cell survival and inflammation. mdpi.com

Advanced Preclinical Models for Efficacy Evaluation

To date, the pharmacological activities of this compound have been primarily studied using basic cell culture and conventional animal models, such as mice. frontiersin.orgresearchgate.net While these models have been instrumental in demonstrating its potential, more sophisticated preclinical models are needed to better predict its efficacy in humans.

The use of complex disease models, such as transgenic mouse models of Alzheimer's disease or chronic inflammatory conditions, would provide a more accurate assessment of its therapeutic potential in multifactorial diseases. plos.org Additionally, the development and use of organ-on-a-chip technology could offer a powerful platform to study the effects of this compound on human tissues in a more controlled and physiologically relevant manner. These microfluidic devices can mimic the structure and function of human organs, allowing for more precise evaluation of efficacy and mechanism of action.

Investigation of Multi-Target Pharmacological Profiles and Synergistic Effects

Furthermore, exploring the synergistic effects of this compound with other compounds, including other phytochemicals from Polygala tenuifolia or existing therapeutic drugs, is a promising avenue. frontiersin.org Investigating potential synergistic interactions could lead to the development of more effective combination therapies with improved efficacy and potentially reduced side effects.

Development of Engineered Systems for Sustainable Production

The natural abundance of this compound in Polygala tenuifolia is relatively low, making its extraction for large-scale use challenging and unsustainable. vulcanchem.com Therefore, developing engineered systems for its production is a critical area of future research.

Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae or E. coli, offers a promising alternative. maxapress.com This involves transferring the identified biosynthetic genes for this compound into these microbial hosts and optimizing their metabolic pathways to produce the compound in large quantities. frontiersin.orgosaka-u.ac.jpnih.gov Another approach is the use of plant cell or tissue cultures, where production could be enhanced through elicitation and metabolic engineering. researchgate.net These strategies would not only ensure a sustainable supply of this compound but also open up possibilities for producing novel derivatives.

Rational Design of this compound Derivatives for Enhanced Specificity and Potency

While this compound possesses valuable pharmacological properties, its structure can be modified to enhance its therapeutic potential. The structure-activity relationship (SAR) of saponins is an area of active investigation, with studies suggesting that the nature of the sugar chains and acyl groups significantly influences their biological activity. frontiersin.org

Future research should focus on the rational design and synthesis of this compound derivatives. frontiersin.org By making targeted chemical modifications to its structure, it may be possible to improve its specificity for certain molecular targets, enhance its potency, and optimize its pharmacokinetic properties. researchgate.net For example, altering the glycosylation pattern or the acyl group could lead to derivatives with increased anti-inflammatory activity or improved ability to cross the blood-brain barrier for neuroprotective applications. This approach, guided by computational modeling and SAR studies, holds the key to developing next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the primary methods for isolating and characterizing Onjisaponin F from Radix Polygalae?

  • Methodology : this compound is isolated using ethanol or methanol extraction followed by chromatographic fractionation (e.g., column chromatography, UHPLC-TOF-MS). Structural identification involves mass spectrometry for molecular weight (C75H112O35, MW 1573.67) and nuclear magnetic resonance (NMR) for functional group analysis. Sub-fractions of Radix Polygalae (e.g., sub-fraction 5) containing this compound are validated via UHPLC-MS to confirm purity and composition .

Q. What pharmacological activities are associated with this compound in preclinical studies?

  • Key Findings : this compound acts as an effective adjuvant for intranasal influenza HA vaccines, enhancing mucosal immune responses. It is also identified in bioactive fractions of Radix Polygalae, though its direct role in autophagy or neurodegenerative disease models remains less studied compared to Onjisaponin B .

Q. How is the chemical structure of this compound differentiated from other Radix Polygalae saponins?

  • Methodology : Structural differentiation relies on comparing substituents (e.g., hydroxyl, ester, and glycosidic groups) via tandem mass spectrometry (MS/MS) and NMR. This compound (Polygalasaponin XXXI) features a distinct 15-carbon aglycone core with specific sugar moieties (e.g., galactose, rhamnose) at positions R3 and R4, as illustrated in structural diagrams .

Advanced Research Questions

Q. What experimental challenges arise when quantifying this compound in complex botanical mixtures?

  • Methodological Issues : Co-elution with structurally similar saponins (e.g., Onjisaponin Fg, E) complicates quantification. Solutions include using high-resolution MS (HRMS) with selective ion monitoring and isotopic labeling. Synergistic effects in Radix Polygalae fractions further necessitate activity-guided fractionation to isolate this compound-specific contributions .

Q. How do this compound and other saponins in Radix Polygalae fractions interact synergistically to modulate bioactivity?

  • Evidence : Sub-fraction 5 of Radix Polygalae (containing this compound, Fg, and E) exhibits potent autophagic activity in PC-12 cells despite low levels of Onjisaponin B. This suggests synergistic interplay between saponins, potentially via shared pathways like AMPK-mTOR signaling. Experimental validation requires combinatorial knockdown studies or dose-response matrices .

Q. What contradictions exist in the reported mechanisms of this compound’s immunoadjuvant effects?

  • Data Gaps : While this compound enhances intranasal vaccine efficacy, its direct immunomodulatory mechanisms (e.g., dendritic cell activation, cytokine profiling) are understudied. Contrast with Onjisaponin B’s autophagy induction highlights the need for comparative studies using knock-out models or receptor-binding assays .

Q. What methodologies are recommended to investigate this compound’s pharmacokinetics and bioavailability?

  • Approach : Pharmacokinetic studies should employ LC-MS/MS to track this compound in plasma/tissues after oral or intranasal administration. Challenges include low bioavailability due to high molecular weight; solutions may involve nanoencapsulation or prodrug synthesis, as seen in Onjisaponin B studies .

Methodological Recommendations

  • For Isolation : Combine activity-guided fractionation with HRMS to distinguish this compound from co-eluting analogs.
  • For Synergy Studies : Use fractional inhibitory concentration (FIC) indices to quantify interactions in Radix Polygalae sub-fractions.
  • For Mechanism Elucidation : Employ CRISPR-Cas9 knockouts of autophagy-related genes (e.g., Atg7) to isolate this compound-specific pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.